molecular formula C13H19NO2S B14810341 2-Tert-butoxy-5-cyclopropoxy-4-(methylthio)pyridine

2-Tert-butoxy-5-cyclopropoxy-4-(methylthio)pyridine

Cat. No.: B14810341
M. Wt: 253.36 g/mol
InChI Key: SIWMXBLDIBMKSL-UHFFFAOYSA-N
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Description

2-Tert-butoxy-5-cyclopropoxy-4-(methylthio)pyridine is an organic compound with the molecular formula C13H19NO2S and a molecular weight of 253.36 g/mol This compound is characterized by the presence of a tert-butoxy group, a cyclopropoxy group, and a methylthio group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butoxy-5-cyclopropoxy-4-(methylthio)pyridine involves several steps, typically starting with the preparation of the pyridine ring followed by the introduction of the tert-butoxy, cyclopropoxy, and methylthio groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and patents .

Industrial Production Methods

Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures. Industrial production may also involve continuous flow processes and automated systems to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butoxy-5-cyclopropoxy-4-(methylthio)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the pyridine ring .

Scientific Research Applications

2-Tert-butoxy-5-cyclopropoxy-4-(methylthio)pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Tert-butoxy-5-cyclopropoxy-4-(methylthio)pyridine involves its interaction with molecular targets and pathways. The compound’s functional groups can participate in various chemical reactions, influencing its biological activity. For example, the methylthio group can undergo oxidation, affecting the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Tert-butoxy-5-cyclopropoxy-4-(methylthio)pyridine include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it valuable for various applications in scientific research and industry .

Properties

Molecular Formula

C13H19NO2S

Molecular Weight

253.36 g/mol

IUPAC Name

5-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]-4-methylsulfanylpyridine

InChI

InChI=1S/C13H19NO2S/c1-13(2,3)16-12-7-11(17-4)10(8-14-12)15-9-5-6-9/h7-9H,5-6H2,1-4H3

InChI Key

SIWMXBLDIBMKSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=NC=C(C(=C1)SC)OC2CC2

Origin of Product

United States

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